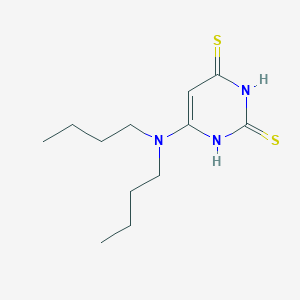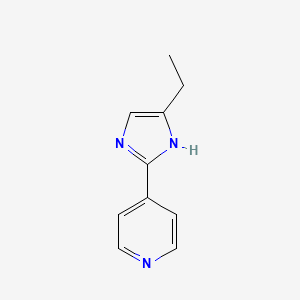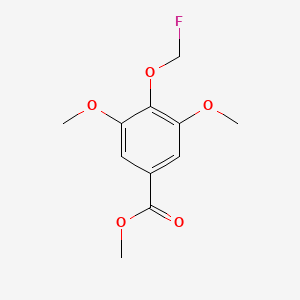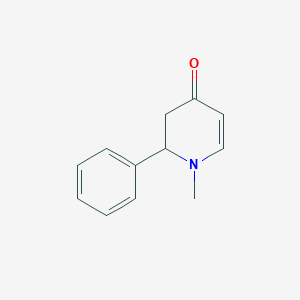![molecular formula C9H21N3O2Si B15160903 (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol CAS No. 663938-65-6](/img/structure/B15160903.png)
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol is a chemical compound that features an azido group, a tert-butyl(dimethyl)silyl ether, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol typically involves multiple steps. One common method starts with the protection of the hydroxyl group of a suitable precursor using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The azido group can be introduced via nucleophilic substitution using sodium azide. The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling azides, and employing purification techniques such as chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF) is commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in bioconjugation techniques due to the presence of the azido group.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol largely depends on its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl(dimethyl)silyl ether serves as a protecting group, which can be removed under acidic conditions to reveal the hydroxyl group for further reactions. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-Azido-2-{[tert-butyldimethylsilyl]oxy}propan-1-ol: Similar structure but with slight variations in the protecting group.
(2S)-3-Azido-2-{[trimethylsilyl]oxy}propan-1-ol: Uses a different silyl protecting group.
(2S)-3-Azido-2-{[triisopropylsilyl]oxy}propan-1-ol: Another variant with a bulkier silyl group.
Uniqueness
The uniqueness of (2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol lies in its combination of functional groups, which allows for versatile applications in synthesis and research. The tert-butyl(dimethyl)silyl group provides stability and protection, while the azido group offers reactivity for further functionalization.
Eigenschaften
CAS-Nummer |
663938-65-6 |
|---|---|
Molekularformel |
C9H21N3O2Si |
Molekulargewicht |
231.37 g/mol |
IUPAC-Name |
(2S)-3-azido-2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C9H21N3O2Si/c1-9(2,3)15(4,5)14-8(7-13)6-11-12-10/h8,13H,6-7H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
ORXFTSMRFKTEFA-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CN=[N+]=[N-])CO |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(CN=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)


![(NE)-N-(5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15160846.png)
![(1H-Indol-3-yl)(2-{[(isoquinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B15160854.png)
![4-[(2-Octyldodecyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B15160860.png)





![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![1-[2,3-Difluoro-4-(4-propylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B15160921.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
